4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one
Description
4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a hydroxyl group at position 4 and a nitro group at position 5 of the indenone scaffold. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, which is characterized by a partially saturated indene ring system. Such derivatives are of interest due to their diverse biological activities, including allelopathic, antitumor, and enzyme-inhibitory properties . The hydroxyl and nitro substituents likely influence its physicochemical properties (e.g., solubility, hydrogen bonding) and reactivity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-hydroxy-5-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-2-6-5(8)1-3-7(9(6)12)10(13)14/h1,3,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGZONRVRLGAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667733 | |
| Record name | 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375825-59-5 | |
| Record name | 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one generally involves:
- Construction of the indanone core (2,3-dihydro-1H-inden-1-one).
- Introduction of hydroxy and nitro groups at the 4- and 5-positions respectively.
- Control of regioselectivity and stereochemistry during substitution and reduction steps.
These steps are often carried out through a combination of classical aromatic substitution, reduction, and functional group interconversions.
Starting Materials and Key Intermediates
- Commercially available 4-hydroxy indane derivatives or 4-hydroxyindanones are commonly used as starting points.
- Nitro substitution is typically introduced via electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures.
- Protection and deprotection strategies are employed to selectively functionalize the hydroxy group and to avoid side reactions during nitration or further transformations.
Detailed Preparation Route
Based on the literature and synthetic protocols for related indanone derivatives:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of Indanone Core | Cyclization of substituted phenylpropanoic acids or via Pauson-Khand type reaction | Provides the bicyclic 2,3-dihydro-1H-inden-1-one skeleton |
| 2 | Hydroxylation | Selective demethylation or hydroxylation of protected phenol derivatives | Introduces the 4-hydroxy group with regioselectivity controlled by directing groups |
| 3 | Nitration | Electrophilic aromatic substitution using nitrating agents (e.g., HNO3/H2SO4) | Nitro group introduced at the 5-position; conditions optimized to prevent over-nitration |
| 4 | Reduction or Functional Group Adjustment | Hydrogenation or selective reduction to maintain dihydro structure | Ensures retention of the 2,3-dihydro ring and ketone functionality |
| 5 | Purification | Chromatography (silica gel column) or recrystallization | Isolates pure this compound |
Research Findings and Optimization
Hydroxy group introduction : Selective alkylation and demethylation steps are critical. For example, selective alkylation of phenolic hydroxyls has been achieved using alkyl halides in the presence of bases such as potassium carbonate at elevated temperatures (e.g., 100°C), followed by acid-mediated deprotection to yield free phenols.
Nitration specificity : The position of nitration is influenced by existing substituents and their directing effects. Careful control of nitration conditions (temperature, reagent concentration) avoids polysubstitution and degradation of sensitive groups.
Catalytic hydrogenation : Wilkinson’s catalyst or other selective hydrogenation catalysts have been employed to reduce olefinic bonds or unsaturated intermediates while preserving the ketone and hydroxy functionalities.
Use of transition metal catalysis : Rhodium-catalyzed cascade reactions and Suzuki coupling have been used in related indanone derivatives to install substituents at specific positions, which could be adapted for the synthesis of this compound.
Example Synthetic Scheme (Adapted)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxyindane derivative | Protection with methyl or benzyl groups | Protected hydroxyindane | ~85 | Protects hydroxy for nitration |
| 2 | Protected hydroxyindane | Nitration with HNO3/H2SO4 at 0-5°C | Nitro-substituted intermediate | 60-75 | Regioselective nitration at 5-pos |
| 3 | Nitro-substituted intermediate | Deprotection under acidic conditions | 4-Hydroxy-5-nitroindanone | 80-90 | Free hydroxy group restored |
| 4 | 4-Hydroxy-5-nitroindanone | Catalytic hydrogenation (e.g., Wilkinson’s catalyst) | This compound | 70-85 | Maintains ketone and hydroxy |
Analytical and Purification Techniques
- Chromatography : Flash column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate for purification.
- Spectroscopy : Confirmation by NMR (1H and 13C), IR spectroscopy for functional groups, and mass spectrometry to verify molecular weight and purity.
- Melting point determination : Used to assess purity and identity.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting material | 4-Hydroxyindane or protected hydroxyindane derivatives |
| Key transformations | Protection, nitration, deprotection, catalytic hydrogenation |
| Catalysts used | Wilkinson’s catalyst for hydrogenation; Pd or Rh catalysts for coupling in related syntheses |
| Reaction conditions | Controlled temperature nitration (0-5°C); base-mediated alkylation at ~100°C |
| Purification methods | Silica gel chromatography; recrystallization |
| Typical yields | 60-90% per step |
| Analytical confirmation | NMR, IR, MS, melting point |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and halogenating agents.
Major Products Formed:
Oxidation: Formation of this compound-3-one or this compound-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-5-amino-2,3-dihydro-1H-inden-1-one.
Substitution: Formation of halogenated derivatives at the aromatic ring.
Scientific Research Applications
Chemical Applications
1. Synthetic Building Block
4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution. The hydroxy group can be oxidized to form carbonyl compounds, while the nitro group can be reduced to amino groups, facilitating diverse synthetic pathways .
2. Reaction Mechanisms
The compound undergoes several significant reactions:
- Oxidation: Converts the hydroxy group to a carbonyl group using agents like potassium permanganate.
- Reduction: The nitro group can be transformed into an amino group using reducing agents such as palladium catalysts.
- Substitution: The hydroxy group can participate in nucleophilic substitutions with alkyl halides.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of microbial growth .
2. Anti-inflammatory Potential
The compound has been explored for its anti-inflammatory properties. Studies have shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
3. Drug Development
Given its biological activity, this compound is being investigated as a candidate for drug development. Its structure allows for modifications that could enhance its pharmacological effects, making it suitable for designing novel therapeutic agents targeting various diseases .
Industrial Applications
1. Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its unique electronic properties. This application leverages its ability to form stable complexes with metals and other substrates, which is valuable in the textile and coatings industries .
2. Electronic Materials
The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in charge transfer processes enhances its utility in these advanced materials .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Study 2: Drug Development
In a recent investigation, derivatives of this compound were synthesized and tested for anticancer activity against HeLa cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, highlighting their potential for further development as anticancer drugs .
Mechanism of Action
The mechanism by which 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations: Position and Functional Groups
4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one
- Structure : Differs by a methoxy (-OCH₃) group at position 4 instead of hydroxyl (-OH).
- Molecular Formula: C₁₀H₉NO₄ (MW: 207.18 g/mol).
- Key Data: Industrial-grade purity (99%) is available, indicating its synthetic accessibility.
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
- Structure : Hydroxyl at position 3, with additional isopropyl and methyl groups.
- Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol).
- Biological Activity : Exhibits allelopathic effects with IC₅₀ values of 0.34 mM (hypocotyls) and 0.16 mM (roots) in Lepidium sativum assays. The branched alkyl groups may sterically hinder interactions compared to the nitro-substituted compound .
5-Chloro-2,3-dihydro-1H-inden-1-one
- Structure : Chlorine substituent at position 4.
- Synthesis : Produced via Friedel-Crafts acylation, achieving ~50% yield. The electron-withdrawing chlorine atom may direct electrophilic substitutions differently than nitro groups .
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI)
Physicochemical Properties
Biological Activity
4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a hydroxyl group and a nitro group, this compound presents opportunities for various applications, particularly in the fields of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is C_10H_9N_O_3, with a molecular weight of approximately 207.18 g/mol. Its structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer effects. This inhibition suggests a mechanism where the compound can modulate cellular processes critical for tumor growth and survival.
- Cytotoxic Properties : Studies have reported that this compound displays cytotoxic effects against various cancer cell lines. This activity is attributed to its ability to interfere with vital cellular functions through enzyme inhibition and other mechanisms.
Case Study 1: Enzyme Inhibition
A study focused on the interactions of this compound with biological macromolecules revealed its potential as an enzyme inhibitor. Specific kinases were targeted, leading to decreased activity in signaling pathways associated with cancer cell proliferation. The study highlighted the need for further research to fully elucidate the compound's mechanisms of action.
Case Study 2: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, supporting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Comparative Analysis with Structural Analogues
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl group | Moderate cytotoxicity |
| Compound B | Nitro group | Weak enzyme inhibition |
| This compound | Hydroxyl + Nitro groups | Strong enzyme inhibition, high cytotoxicity |
This table illustrates that the presence of both hydroxyl and nitro groups in this compound enhances its reactivity and biological activity compared to its analogues.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a substrate for enzymes like indanol dehydrogenase, influencing various cellular processes through inhibition.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division and proliferation.
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nitration of 4-hydroxy-2,3-dihydro-1H-inden-1-one. A plausible route includes:
- Step 1 : Prepare 4-hydroxy-2,3-dihydro-1H-inden-1-one via rearrangement reactions, as described in analogous indanone syntheses .
- Step 2 : Nitration using nitric acid in a controlled environment (e.g., acetic anhydride as solvent at 0–5°C) to introduce the nitro group at the 5-position. Reaction monitoring via TLC or HPLC is critical to avoid over-nitration.
- Optimization : Yield improvements (~60–85%) can be achieved by adjusting stoichiometry (1:1.2 molar ratio of indanone to HNO₃) and quenching the reaction promptly after completion .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Identify aromatic protons (δ 6.5–8.0 ppm for nitro-substituted indenone) and carbonyl (C=O) peaks (~200–210 ppm in 13C-NMR). The hydroxyl proton may appear as a broad singlet (~δ 5.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 207) and fragmentation patterns consistent with nitro and ketone groups.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of nitro substitution) using single-crystal diffraction. SHELX software is widely employed for refinement .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- Isotopic Labeling : Use 15N-labeled nitric acid during synthesis to track nitro group positioning via 15N-NMR .
Q. What strategies are employed to investigate the reactivity of this compound in ring-enlargement or functionalization reactions?
- Methodological Answer :
- Ring Enlargement : React with α-halo ketones (e.g., 2-bromoindanone) under basic conditions to form spirocyclic cinnoline derivatives. Monitor intermediates via LC-MS and isolate products via recrystallization .
- Aldol Condensation : Use acid catalysis (e.g., HCl in ethanol) to form benzylidene derivatives. Kinetic studies (e.g., varying temperature/pH) can elucidate reaction mechanisms .
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) to yield 5-amino derivatives for further functionalization .
Q. What in vitro assays are recommended to assess the potential of this compound as a kinase inhibitor?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against FAK (Focal Adhesion Kinase) using recombinant protein and ATP-competitive ELISA. IC50 values <1 μM indicate high potency .
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., ovarian A2780) via MTT assays. Compare dose-response curves with control inhibitors .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions between the nitro group and kinase active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
